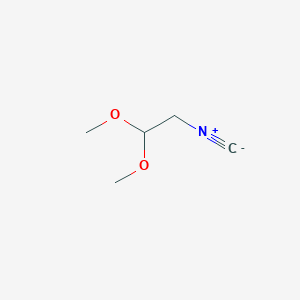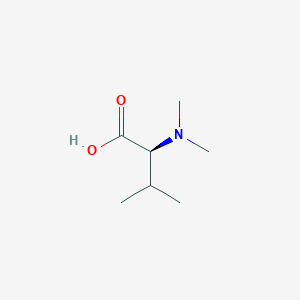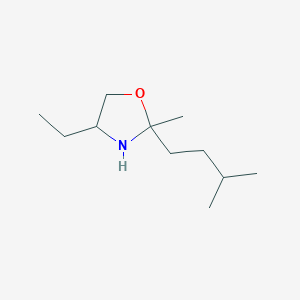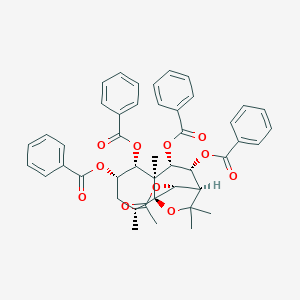
N,N'-bis(3,4-dichlorophenyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3,4-dichlorophenyl)propanediamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various similar compounds with dichlorophenyl groups and propanediamine moieties. These compounds are typically involved in the formation of metal complexes and have applications in analytical chemistry, electrochemistry, and as corrosion inhibitors .
Synthesis Analysis
The synthesis of related compounds involves the reaction of diamines with aldehydes or ketones to form Schiff bases, which are then used to prepare metal complexes. For example, a Schiff base ligand was synthesized by reacting cyclohexane-1,4-diamine with 3,4-dichlorobenzaldehyde and subsequently used to prepare Cu(II), Co(II), and Ni(II) complexes . Another related compound, a chelating resin, was synthesized by functionalizing a polystyrenedivinylbenzene-based macroreticular resin with bis-(N,N'-salicylidene)1,3-propanediamine ligands .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods such as IR and single-crystal X-ray diffraction analysis. For instance, the Schiff base ligand derived from 5-chlorosalicylaldehyde and propane-1,3-diamine was found to have a monoclinic crystal system with specific space group parameters . The metal complexes of the Schiff base ligands often exhibit a binuclear nature, where the ligand acts as a monodentate or bidentate chelator to the metal ions .
Chemical Reactions Analysis
The chemical reactions involving these compounds mainly pertain to their ability to form chelates with metal ions. The pH dependence of metal resin chelation has been investigated, showing that trace amounts of metal ions can be retained on the resin at neutral pH and recovered by elution with hydrochloric acid . The Schiff base ligands and their metal complexes can undergo redox reactions, as indicated by electrochemical studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds include their thermal and electrochemical behavior, as well as their stability and solubility. The Schiff base ligands and their metal complexes exhibit good chemical stability and fast equilibration with metal ions, making them useful for rapid concentration of trace metal ions . The corrosion inhibition properties of a related compound, N,N'-Bis(phloroacetophenone)-1,2-propanediamine, were studied, showing that it acts as a mixed-type inhibitor for steel in hydrochloric acid . The antimicrobial activity of a cadmium(II) complex derived from a Schiff base ligand was also investigated, demonstrating effectiveness against various microorganisms .
Applications De Recherche Scientifique
Occupational Exposure and Health Effects of Similar Compounds
Research has been conducted on the occupational exposure to Bisphenol A (BPA) and associated health effects. Workers occupationally exposed to BPA have significantly higher detected BPA levels compared to those environmentally exposed, indicating potential health risks such as male sexual dysfunction and endocrine disruption (E. Ribeiro, C. Ladeira, S. Viegas, 2017).
Environmental and Health Risks of DDT and DDE
Studies on DDT and its main metabolite DDE highlight their role as endocrine disruptors in humans and wildlife. Despite the ban of DDT in many countries, its persistence in the environment and bioaccumulation through food chains pose ongoing risks, emphasizing the need for continued research and monitoring (M. Burgos-Aceves et al., 2021).
Impact of Environmental Pollutants on Reproductive Health
Environmental pollutants like Bisphenol A (BPA) and phthalates have been studied for their impact on mammalian spermatogenesis, indicating potential risks to reproductive health. The mechanisms by which these chemicals affect reproductive organs underscore the importance of understanding chemical interactions with biological systems (Raúl Lagos-Cabré, R. Moreno, 2012).
Novel Flame Retardants and Their Environmental Occurrence
Research into novel brominated flame retardants (NBFRs) has identified significant gaps in knowledge regarding their environmental occurrence and potential risks. This highlights the need for further study on the environmental fate and toxicity of such chemicals, which may share properties with N,N'-bis(3,4-dichlorophenyl)propanediamide (E. A. Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
N,N'-bis(3,4-dichlorophenyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-10-3-1-8(5-12(10)18)20-14(22)7-15(23)21-9-2-4-11(17)13(19)6-9/h1-6H,7H2,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNJUUHHKPWGHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367956 |
Source


|
| Record name | N~1~,N~3~-Bis(3,4-dichlorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3,4-dichlorophenyl)propanediamide | |
CAS RN |
1677-30-1 |
Source


|
| Record name | N1,N3-Bis(3,4-dichlorophenyl)propanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~3~-Bis(3,4-dichlorophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)





